N-[4-[(3-methoxyacridin-9-yl)amino]phenyl]methanesulfonamide

Drug resistance P-glycoprotein Topoisomerase II

N-[4-[(3-methoxyacridin-9-yl)amino]phenyl]methanesulfonamide (CAS 53250-93-4) is a synthetic 9-anilinoacridine derivative belonging to the same structural class as the clinically established antileukemic agent amsacrine (m-AMSA). This compound features a 3-methoxy substituent on the acridine core and an unsubstituted phenyl ring bearing the methanesulfonamide group—a substitution pattern that distinguishes it from the prototypical m-AMSA scaffold, which carries a 3'-methoxy on the phenyl ring and an unsubstituted acridine.

Molecular Formula C21H20ClN3O3S
Molecular Weight 429.9 g/mol
CAS No. 53250-93-4
Cat. No. B15375965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-[(3-methoxyacridin-9-yl)amino]phenyl]methanesulfonamide
CAS53250-93-4
Molecular FormulaC21H20ClN3O3S
Molecular Weight429.9 g/mol
Structural Identifiers
SMILESCOC1=CC2=NC3=CC=CC=C3C(=C2C=C1)NC4=CC=C(C=C4)NS(=O)(=O)C.Cl
InChIInChI=1S/C21H19N3O3S.ClH/c1-27-16-11-12-18-20(13-16)23-19-6-4-3-5-17(19)21(18)22-14-7-9-15(10-8-14)24-28(2,25)26;/h3-13,24H,1-2H3,(H,22,23);1H
InChIKeyIHPUDZSNMQRJEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-[(3-Methoxyacridin-9-yl)amino]phenyl]methanesulfonamide (CAS 53250-93-4): Structural Position and Compound Class for Research Procurement


N-[4-[(3-methoxyacridin-9-yl)amino]phenyl]methanesulfonamide (CAS 53250-93-4) is a synthetic 9-anilinoacridine derivative belonging to the same structural class as the clinically established antileukemic agent amsacrine (m-AMSA) [1]. This compound features a 3-methoxy substituent on the acridine core and an unsubstituted phenyl ring bearing the methanesulfonamide group—a substitution pattern that distinguishes it from the prototypical m-AMSA scaffold, which carries a 3'-methoxy on the phenyl ring and an unsubstituted acridine [2]. The compound has been explored as a structural analog within structure-activity relationship (SAR) programs aimed at dissecting the contributions of acridine versus anilino-ring substitution to DNA binding, topoisomerase II inhibition, and antitumor activity [3].

Why Amsacrine Analogs Cannot Be Treated as Interchangeable: Structural Determinants of 9-Anilinoacridine Differentiation


Within the 9-anilinoacridine class, even single-position substituent changes produce profound alterations in DNA binding geometry, topoisomerase II poisoning potency, and drug resistance profiles [1]. In amsacrine (m-AMSA), the 3'-methoxy group on the anilino ring positively affects drug function by restricting headgroup rotation into a favorable orientation for topoisomerase II-DNA complex stabilization, whereas shifting this methoxy to the 2'-position (o-AMSA) abrogates activity [2]. Conversely, substituents at position 3 of the acridine ring substantially alter lipophilicity and can increase P-glycoprotein-mediated cross-resistance by up to 16.2-fold compared to 0.5–2.8-fold for amsacrine [3]. Therefore, researchers selecting a 9-anilinoacridine for mechanistic studies, SAR exploration, or control experiments must verify the exact substitution topology, as the biological readout is exquisitely sensitive to the location of each methoxy and sulfonamide group [4].

Quantitative Differentiation Evidence for N-[4-[(3-Methoxyacridin-9-yl)amino]phenyl]methanesulfonamide vs. Closest Analogs


Acridine 3-Methoxy Substitution Alters P-Glycoprotein-Mediated Cross-Resistance Profile vs. Amsacrine (m-AMSA)

In a head-to-head study of amsacrine and seven analogs in human leukemic cell lines, compounds bearing substituents at position 3 of the acridine ring exhibited markedly higher cross-resistance in P-glycoprotein (Pgp)-expressing CEM/VLB100 cells (9.9- to 16.2-fold resistance) compared to amsacrine itself (0.5- to 2.8-fold) [1]. This pattern is attributed to the substantial decrease in lipophilicity conferred by 3-substituents containing ionizable groups at physiological pH, which alters recognition by the Pgp efflux transporter [1]. The target compound, carrying a 3-methoxy substituent on the acridine ring, is predicted to exhibit altered Pgp substrate recognition relative to amsacrine, making it a useful comparator for dissecting transporter-mediated resistance mechanisms in the 9-anilinoacridine class.

Drug resistance P-glycoprotein Topoisomerase II Multidrug resistance

Absence of 3'-Methoxy on the Anilino Ring Differentiates This Compound from m-AMSA in Topoisomerase II Poisoning Geometry

Biochemical studies have established that the 3'-methoxy group of amsacrine (m-AMSA) positively affects drug function by restricting the rotation of the anilino headgroup in an orientation favorable for stabilizing the topoisomerase II-DNA cleavable complex [1]. Shifting the methoxy to the 2'-position (o-AMSA) abrogates drug function through increased headgroup rotational freedom that impairs interactions of the 1'-methanesulfonamide substituent with the enzyme-DNA complex [1]. The target compound, which lacks any methoxy substituent on the phenyl ring, represents a distinct topological configuration where the anilino headgroup is expected to exhibit rotational freedom qualitatively different from that of m-AMSA. This structural distinction is relevant for studies aimed at decoupling the contributions of acridine-core substitution from anilino-ring substitution to topoisomerase II poisoning.

DNA intercalation Topoisomerase II poisoning Structure-activity relationship Drug-DNA interaction

Physicochemical Differentiation: Computed Lipophilicity (XLogP3) and Molecular Properties vs. Amsacrine and the 3'-Methoxy-3-Methoxy Dual-Substituted Analog

Computed physicochemical properties reveal key differentiators between this compound and its closest analogs [1]. The target compound (MW 393.12 g/mol, XLogP3-AA ~3.5, exact mass 393.115, 5 rotatable bonds) occupies a distinct physicochemical space: it is smaller and less lipophilic than the dual-substituted analog N-[3-methoxy-4-[(3-methoxyacridin-9-yl)amino]phenyl]methanesulfonamide (CAS 79453-41-1, MW 423.5 g/mol, XLogP3-AA 4.0, exact mass 423.125), owing to the absence of the 3'-methoxy on the phenyl ring. Compared to amsacrine (MW 393.5 g/mol), the target compound has a 3-methoxy on the acridine rather than a 3'-methoxy on the phenyl ring, which shifts the lipophilicity contribution from the anilino side chain to the acridine chromophore [2]. These differences affect DNA intercalation binding constants and cellular uptake kinetics, which are lipophilicity-dependent processes in the 9-anilinoacridine series.

Lipophilicity Drug-likeness Physicochemical properties ADME prediction

Structural Hybrid Status: Positioned Between AMSA (Unsubstituted Acridine, Unsubstituted Phenyl) and m-AMSA for Deconvoluting Substituent Contributions

The 9-anilinoacridine SAR landscape defines four prototypical compounds based on methoxy substitution topology: AMSA (no methoxy on either ring), m-AMSA/amsacrine (3'-methoxy on phenyl only), o-AMSA (2'-methoxy on phenyl only), and the dual-substituted compound CAS 79453-41-1 (3-methoxy on acridine + 3'-methoxy on phenyl) [1][2]. The target compound (3-methoxy on acridine, no methoxy on phenyl) fills a distinct and previously under-explored quadrant of this substitution matrix. This unique positioning makes it a valuable SAR probe for systematically dissecting how methoxy placement on each ring independently contributes to: (a) DNA intercalation geometry via the acridine chromophore, (b) topoisomerase II poison activity via the anilino headgroup orientation, and (c) cellular pharmacokinetics via differential lipophilicity contributions from each ring system [3].

Medicinal chemistry SAR probe Pharmacophore mapping 9-Anilinoacridine

Recommended Research and Procurement Application Scenarios for N-[4-[(3-Methoxyacridin-9-yl)amino]phenyl]methanesulfonamide (CAS 53250-93-4)


Negative Control or Reference Compound in Topoisomerase II Poisoning Mechanism Studies Requiring Defined Anilino-Ring Substitution States

In experimental designs investigating the stereoelectronic requirements for topoisomerase II-DNA cleavable complex stabilization by 9-anilinoacridines, this compound provides a defined 'no anilino methoxy' state that bridges the gap between AMSA (fully unsubstituted) and m-AMSA (3'-methoxy on phenyl). As established by Ketron et al., the 3'-methoxy group of m-AMSA restricts headgroup rotation in a favorable orientation, while o-AMSA (2'-methoxy) abrogates activity entirely [1]. This compound allows researchers to test whether acridine 3-methoxy substitution can compensate for the absence of the anilino 3'-methoxy in stabilizing the ternary drug-DNA-topoisomerase II complex, providing mechanistic insight unobtainable with the standard m-AMSA/o-AMSA pair alone.

Dissecting P-Glycoprotein Substrate Recognition Rules in the 9-Anilinoacridine Series Using Acridine-Substituted Probes

The Granzen et al. (1992) study demonstrated that 3-substitution on the acridine ring of 9-anilinoacridines increases Pgp-mediated cross-resistance from 0.5–2.8-fold (amsacrine) to 9.9–16.2-fold [1]. This compound, carrying a 3-methoxy acridine substituent, serves as a defined chemical probe for testing whether the methoxy group (less polar than the amino substituents in the Granzen study) produces an intermediate resistance phenotype. Procurement of this compound enables systematic structure-resistance profiling that can inform the design of 9-anilinoacridines with improved activity against MDR1-overexpressing tumors.

Pharmacophore Mapping for Rational 9-Anilinoacridine Optimization Programs

This compound occupies a unique quadrant of the 9-anilinoacridine substitution matrix—3-methoxy on acridine with no methoxy on the anilino ring—that is distinct from the extensively studied m-AMSA, o-AMSA, and AMSA standards [1]. For medicinal chemistry groups conducting quantitative structure-activity relationship (QSAR) studies or Free-Wilson analyses of the 9-anilinoacridine pharmacophore, this compound provides an essential data point for independently estimating the contribution of acridine 3-methoxy substitution to DNA binding affinity, cellular cytotoxicity, and topoisomerase II inhibition, without confounding by simultaneous anilino-ring substitution.

Reference Standard for Analytical Method Development and Physicochemical Profiling of Acridine-Based Compound Libraries

With well-defined computed physicochemical properties—including exact mass 393.115 Da, 5 rotatable bonds, 2 H-bond donors, and 6 H-bond acceptors—this compound is suitable as a reference standard for HPLC method development, mass spectrometry calibration, and logP/logD determination in acridine-focused compound libraries [1]. Its distinct retention time and ionization characteristics relative to amsacrine (differing in methoxy placement) and the dual-substituted analog CAS 79453-41-1 (differing by an additional methoxy group and 30.4 Da in mass) make it a useful system suitability marker for chromatographic separation of closely related 9-anilinoacridine analogs.

Quote Request

Request a Quote for N-[4-[(3-methoxyacridin-9-yl)amino]phenyl]methanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.